molecular formula C21H36NaO4S+ B14004917 4-Hydroxy-2-pentadecyl-benzenesulfonic acid CAS No. 5439-26-9

4-Hydroxy-2-pentadecyl-benzenesulfonic acid

Cat. No.: B14004917
CAS No.: 5439-26-9
M. Wt: 407.6 g/mol
InChI Key: HDBJFZYQUSHFOL-UHFFFAOYSA-N
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Description

4-Hydroxy-2-pentadecyl-benzenesulfonic acid is an organic compound with the molecular formula C21H36O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group is attached to the fourth position of the benzene ring, and a pentadecyl chain is attached to the second position. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid typically involves the sulfonation of 4-hydroxy-2-pentadecylbenzene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-pentadecyl-benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-keto-2-pentadecyl-benzenesulfonic acid or 4-carboxy-2-pentadecyl-benzenesulfonic acid.

    Reduction: Formation of 4-hydroxy-2-pentadecyl-benzenesulfonate or 4-hydroxy-2-pentadecyl-benzenesulfinate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-pentadecyl-benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzenesulfonic acid: Lacks the long alkyl chain, making it less effective as a surfactant.

    2-Pentadecylbenzenesulfonic acid: Lacks the hydroxyl group, reducing its reactivity in certain chemical reactions.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains additional functional groups that alter its chemical properties and applications.

Uniqueness

4-Hydroxy-2-pentadecyl-benzenesulfonic acid is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts both hydrophilic and hydrophobic properties, making it an effective surfactant and versatile compound in various applications.

Properties

CAS No.

5439-26-9

Molecular Formula

C21H36NaO4S+

Molecular Weight

407.6 g/mol

IUPAC Name

sodium;4-hydroxy-2-pentadecylbenzenesulfonic acid

InChI

InChI=1S/C21H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)26(23,24)25;/h16-18,22H,2-15H2,1H3,(H,23,24,25);/q;+1

InChI Key

HDBJFZYQUSHFOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)S(=O)(=O)O.[Na+]

Origin of Product

United States

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